5-chloro-2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide
Description
5-Chloro-2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a methylsulfonyl substituent at position 2 and a 4-phenoxyphenyl carboxamide group at position 2. Pyrimidine-based compounds are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties . The phenoxyphenyl moiety may contribute to π-π stacking interactions in biological systems, influencing receptor affinity.
Properties
IUPAC Name |
5-chloro-2-methylsulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S/c1-27(24,25)18-20-11-15(19)16(22-18)17(23)21-12-7-9-14(10-8-12)26-13-5-3-2-4-6-13/h2-11H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDFGKPBJNWDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a nucleophilic substitution reaction using methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Coupling with 4-Phenoxyphenylamine: The final step involves coupling the chlorinated pyrimidine intermediate with 4-phenoxyphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, 5-chloro-2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide has been studied for its ability to inhibit the growth of various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by interfering with the cell cycle and promoting cell death pathways .
2. Antimicrobial Properties
Pyrimidine derivatives have also been noted for their antimicrobial activities. The presence of the methylsulfonyl group enhances the compound's interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections. Research has highlighted the effectiveness of related compounds against resistant strains of bacteria .
Therapeutic Applications
1. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrimidines are known to modulate inflammatory pathways, and preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases such as rheumatoid arthritis .
2. Neurological Applications
Recent investigations into pyrimidine derivatives have revealed neuroprotective effects. There is emerging evidence that compounds like this compound may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a detailed comparison of substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfonyl vs. Sulfanyl groups (e.g., ethylsulfanyl in 832686-28-9) may increase lipophilicity, improving membrane permeability but reducing metabolic stability .
Amide Group Variations: The 4-phenoxyphenyl group (target) likely engages in aromatic interactions, whereas heterocyclic amides (e.g., thiazol-2-yl in AZ7 or thiadiazol-2-yl in PK11007) may enhance target specificity in microbial systems . Trifluoromethylphenyl (832686-28-9) introduces strong hydrophobicity, which could affect bioavailability .
Biological Activity: AZ7 exhibited an unknown mode of action in E. coli, suggesting unique interactions despite structural similarities to the target compound . PK11007’s fluorinated benzyl group may improve binding to bacterial targets, as fluorination often enhances potency and pharmacokinetics .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The methylsulfonyl group in the target compound and PK11007 may confer resistance to oxidative metabolism compared to sulfanyl analogs .
- Bulkier substituents (e.g., isopropylsulfanyl in ) could reduce binding efficiency due to steric hindrance, whereas smaller groups (ethylsulfanyl) balance lipophilicity and steric effects .
- Gaps in Data: Exact molecular weight, solubility, and explicit biological data for the target compound are lacking in the provided evidence. Comparative enzymatic assays or cytotoxicity studies would clarify functional advantages of the phenoxyphenyl group over other amides.
Biological Activity
5-Chloro-2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is a synthetic organic compound classified under pyrimidine derivatives. Its unique structural features, including a chloro group, a methylsulfonyl group, and a phenoxyphenyl moiety, contribute to its potential biological activities, particularly in medicinal and agricultural chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the compound may inhibit certain kinases or proteases, affecting processes like cell proliferation and inflammation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various cancer models, including leukemia and solid tumors.
| Compound | Model | Activity | Reference |
|---|---|---|---|
| Clomesone | Murine L1210 leukemia | Significant antitumor activity | |
| Pyrimidine derivatives | Various tumors | Effective against P388 leukemia, B16 melanoma |
Anti-inflammatory Properties
The compound is also investigated for its anti-inflammatory potential. Similar compounds have demonstrated the ability to inhibit inflammatory mediators in various models.
| Compound | Model | Activity | Reference |
|---|---|---|---|
| CGP 28238 | Rat adjuvant arthritis | Potent anti-inflammatory activity | |
| Other pyrimidines | In vitro models | Reduced pro-inflammatory cytokines |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of a related compound against several murine tumor models. The results indicated that the compound exhibited significant cytotoxicity against P388 leukemia cells, even in resistant sublines. This suggests a potential for developing new therapeutic agents based on the pyrimidine scaffold.
Case Study 2: Enzyme Inhibition Profiles
In another study, the compound was profiled against a panel of enzymes to assess its inhibitory effects. The findings revealed that it effectively inhibited certain kinases involved in cancer progression, supporting its role as a candidate for further development in oncology.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide | Lacks phenoxy group | Different reactivity |
| 2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide | Lacks chloro group | Altered biological profile |
The presence of both chloro and phenoxy groups in this compound enhances its interaction with molecular targets compared to similar compounds lacking these groups.
Q & A
Q. What are the critical steps in synthesizing 5-chloro-2-(methylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis involves sequential functionalization of the pyrimidine core. Key steps include:
Chlorination at the 5-position using POCl₃ or PCl₅ under reflux conditions .
Sulfonylation to introduce the methylsulfonyl group via oxidation of a thioether intermediate (e.g., using m-CPBA or H₂O₂ in acetic acid) .
Coupling of the carboxamide group with 4-phenoxyaniline using carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF or DCM .
- Optimization : Reaction yields depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloro at C5, methylsulfonyl at C2) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₉H₁₅ClN₂O₄S: 402.04 g/mol) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?
- Methodology :
- Molecular Docking : Simulate binding modes with target proteins (e.g., EGFR or CDK2) to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .
- QSAR Modeling : Correlate substituent effects (e.g., methylsulfonyl’s electron-withdrawing nature) with activity trends across studies .
- Meta-Analysis : Compare IC₅₀ values from disparate assays (e.g., enzymatic vs. cell-based) to distinguish direct target inhibition from off-target effects .
Q. What strategies address low solubility in aqueous buffers during in vitro bioassays?
- Methodology :
- Co-solvent Systems : Use DMSO (≤0.1% v/v) with PBS or HBSS, validated by dynamic light scattering (DLS) to confirm no aggregation .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the phenoxy phenyl moiety to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles, monitoring stability via ζ-potential and encapsulation efficiency .
Q. How do structural modifications at the 4-phenoxyphenyl group influence target selectivity?
- Case Study :
| Substituent | Biological Activity (IC₅₀) | Selectivity Ratio (Target A/Target B) |
|---|---|---|
| 4-Phenoxyphenyl (Parent) | 0.45 μM (Kinase X) | 12:1 |
| 4-Fluorophenoxy | 0.32 μM (Kinase X) | 8:1 |
| 4-Cyanophenoxy | 1.2 μM (Kinase Y) | 1:15 |
- Conclusion : Electron-withdrawing groups (e.g., -CN) reduce kinase X affinity but enhance selectivity for kinase Y via steric and electronic effects .
Data Contradiction Analysis
Q. Why do some studies report potent anti-inflammatory activity while others emphasize anticancer effects?
- Resolution :
- Dose-Dependent Effects : Anti-inflammatory activity (e.g., COX-2 inhibition) may dominate at lower concentrations (1–10 μM), while apoptosis induction (via Bcl-2 suppression) occurs at higher doses (>20 μM) .
- Cell Line Variability : Sensitivity differences in cancer vs. immune cells (e.g., Jurkat vs. THP-1) due to variable expression of drug transporters (e.g., ABCG2) .
Experimental Design Recommendations
Q. What in vivo models are appropriate for validating dual anti-inflammatory and anticancer activity?
- Methodology :
- Xenograft Models : Use immunocompromised mice (e.g., BALB/c nude) implanted with human cancer cells (e.g., HCT-116) to assess tumor regression .
- Collagen-Induced Arthritis (CIA) : Evaluate anti-inflammatory effects in murine CIA models, measuring cytokine levels (IL-6, TNF-α) via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
